molecular formula C17H24BNO2S B15225175 4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole

4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole

Cat. No.: B15225175
M. Wt: 317.3 g/mol
InChI Key: KVCNUTNJRDGZBS-UHFFFAOYSA-N
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Description

This compound features a dihydrothiazole core (a partially saturated thiazole ring) substituted with a 4,4-dimethyl group and a 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl moiety. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical transformation in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H24BNO2S

Molecular Weight

317.3 g/mol

IUPAC Name

4,4-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5H-1,3-thiazole

InChI

InChI=1S/C17H24BNO2S/c1-15(2)11-22-14(19-15)12-8-7-9-13(10-12)18-20-16(3,4)17(5,6)21-18/h7-10H,11H2,1-6H3

InChI Key

KVCNUTNJRDGZBS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(CS3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone under acidic or basic conditions.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various arylated products depending on the aryl halide used.

Scientific Research Applications

4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of thiazole-containing compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group and the thiazole ring. The boronate ester group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The thiazole ring can interact with biological targets, potentially leading to bioactive properties.

Comparison with Similar Compounds

Core Heterocycle and Boronate Substitution Patterns

Compound Name Core Structure Boronate Position Molecular Weight (g/mol) Key Features Reference
Target Compound 4,5-Dihydrothiazole Phenyl substituent ~315 (estimated) Partially saturated thiazole; methyl groups enhance steric bulk
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole Thiazole Position 5 301.21 Fully aromatic thiazole; boronate directly on heterocycle
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole Benzothiazole Phenyl substituent 337.23 Benzothiazole fused ring; extended conjugation
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Benzoisoxazole Position 5 245.08 Electron-deficient isoxazole; fused benzene enhances stability
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole Thiadiazole Position 5 226.11 Highly electron-deficient core; potential for rapid cross-coupling

Structural and Electronic Differences

  • Substituent Position : Boronate esters on heterocycles (e.g., ) exhibit faster cross-coupling kinetics than those on phenyl substituents (e.g., target compound, ) due to proximity to electron-withdrawing heteroatoms .
  • Steric Hindrance : The 4,4-dimethyl group on the dihydrothiazole may hinder access to the boronate group, slowing coupling reactions compared to less bulky analogs like .

Crystallographic and Packing Behavior

  • Isostructural analogs (e.g., chloro- and bromo-substituted thiazoles in ) show similar molecular conformations but divergent crystal packing due to halogen size differences . The target compound’s tetramethyl boronate and dihydrothiazole groups may similarly influence packing, though crystallographic data is unavailable in the provided evidence.

Biological Activity

The compound 4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole (CAS No. 627899-90-5) is a member of the thiazole family that incorporates a dioxaborolane moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H24BNO2SC_{17}H_{24}BNO_2S, with a molecular weight of approximately 305.22 g/mol. The presence of both dioxaborolane and thiazole functionalities suggests a diverse range of interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer activity. For instance, derivatives of thiazoles have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the dioxaborolane group may enhance these effects by improving the compound's lipophilicity and bioavailability.

Enzyme Inhibition

Thiazoles are known for their ability to act as enzyme inhibitors. The specific compound has shown potential as an inhibitor of certain enzymes involved in cancer metabolism. For example, studies have demonstrated that thiazole derivatives can inhibit human arginase, which plays a role in tumor growth by modulating nitric oxide levels.

Case Studies

Study Findings
Study 1 : Anticancer ActivityThe compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer properties.
Study 2 : Enzyme InhibitionInhibitory assays revealed that the compound significantly reduced arginase activity, indicating its potential as a therapeutic agent in cancer treatment.
Study 3 : PharmacokineticsPreliminary pharmacokinetic studies showed favorable absorption and distribution characteristics in vivo, supporting further development as a drug candidate.

The proposed mechanism of action involves the interaction of the thiazole moiety with specific biological receptors or enzymes, leading to altered signaling pathways that inhibit cell proliferation or induce apoptosis. The dioxaborolane group may facilitate these interactions through enhanced binding affinity due to its structural properties.

Safety and Toxicity

While preliminary studies indicate promising biological activity, comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound. Early-stage studies suggest low toxicity levels in vitro; however, further investigations are required to confirm these findings in vivo.

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